
An In-Depth Technical Guide to 4-Chloro-2,6-
difluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: 4-Chloro-2,6-difluorobenzamide

CAS No.: 886500-36-3

Cat. No.: B1613283 Get Quote

Executive Summary: 4-Chloro-2,6-difluorobenzamide is a halogenated aromatic compound

of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution

pattern, featuring two electron-withdrawing fluorine atoms ortho to the amide group and a

chlorine atom para, imparts specific physicochemical properties that make it a valuable scaffold

and building block in modern medicinal chemistry. The strategic placement of these halogens

can enhance metabolic stability, modulate acidity, and provide vectors for molecular

interactions such as halogen bonding.[1][2] This guide provides a comprehensive overview of

the core chemical properties, a robust synthetic protocol, detailed spectroscopic

characterization, and a discussion of its applications for researchers, scientists, and drug

development professionals.

Physicochemical and Spectroscopic Properties
A foundational understanding of 4-Chloro-2,6-difluorobenzamide's properties is crucial for its

effective application in research and development. While some experimental data for this

specific molecule is not widely published, reliable predictions can be made based on

established chemical principles and data from structurally analogous compounds.[3][4]

Chemical Structure and Core Data
The molecular structure of 4-Chloro-2,6-difluorobenzamide is presented below, followed by a

table summarizing its key physicochemical data.
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Caption: Chemical Structure of 4-Chloro-2,6-difluorobenzamide.

Table 1: Physicochemical Properties of 4-Chloro-2,6-difluorobenzamide

Property Value Reference / Source

CAS Number 886500-36-3 [5]

Molecular Formula C₇H₄ClF₂NO Derived from Structure

Molecular Weight 191.56 g/mol Derived from Formula

Appearance White to off-white solid/powder. Typical for benzamides[6]

Melting Point

Data not available. Expected

to be higher than 2,6-

difluorobenzamide (144-148

°C) due to the heavier chlorine

atom and potential for altered

crystal packing.

[6][7]

Solubility

Expected to be soluble in polar

organic solvents like ethanol,

acetone, and DMSO; sparingly

soluble or insoluble in water.

[8]

pKa (Amide Proton)

Estimated ~17 (in DMSO),

similar to other primary

benzamides.

General Chemical Principle

Synthesis and Purification
The most direct and reliable synthesis of 4-Chloro-2,6-difluorobenzamide involves the

amidation of the corresponding acyl chloride. This method is high-yielding and utilizes readily

available starting materials.

Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule at the amide C-N bond points to 4-

chloro-2,6-difluorobenzoic acid as a key precursor. The benzoic acid can be converted to a
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more reactive acyl chloride, which readily undergoes nucleophilic acyl substitution with an

ammonia source.

Experimental Protocol: Synthesis via Acyl Chloride
This two-step protocol provides a field-proven method for synthesizing 4-Chloro-2,6-
difluorobenzamide from its corresponding benzoic acid.

Step 1: Synthesis of 4-Chloro-2,6-difluorobenzoyl chloride

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and

reflux condenser, add 4-chloro-2,6-difluorobenzoic acid (1.0 eq).

Reagent Addition: Add thionyl chloride (SOCl₂) (3.0 eq) to the flask, followed by a catalytic

amount of N,N-dimethylformamide (DMF) (approx. 0.05 eq).

Causality Insight:Thionyl chloride is a common and effective reagent for converting

carboxylic acids to acyl chlorides. The reaction produces gaseous byproducts (SO₂ and

HCl), which drive the reaction to completion. DMF acts as a catalyst by forming a

Vilsmeier intermediate, which is more reactive towards the carboxylic acid.

Reaction Execution: Heat the reaction mixture to reflux (approx. 80 °C) for 2-3 hours. The

reaction progress can be monitored by the cessation of gas evolution.

Isolation: After cooling to room temperature, remove the excess thionyl chloride under

reduced pressure. The resulting crude 4-chloro-2,6-difluorobenzoyl chloride is often used

directly in the next step without further purification.

Step 2: Amidation to form 4-Chloro-2,6-difluorobenzamide

Reaction Setup: Dissolve the crude 4-chloro-2,6-difluorobenzoyl chloride from Step 1 in an

anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a

flask cooled in an ice bath (0 °C).

Reagent Addition: Slowly add a solution of concentrated ammonium hydroxide (NH₄OH) (2.5

- 3.0 eq) dropwise to the cooled acyl chloride solution with vigorous stirring.
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Causality Insight:The reaction is highly exothermic; slow addition at 0 °C is critical to

control the reaction rate and prevent side reactions. An excess of ammonia is used both

as the nucleophile and as a base to neutralize the HCl byproduct, driving the equilibrium

towards the amide product.

Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture

to stir at room temperature for 1-2 hours.

Workup and Isolation:

Transfer the reaction mixture to a separatory funnel.

If DCM was used, wash the organic layer sequentially with water and brine. Dry the

organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure.

If THF was used, much of the product may precipitate. The solid can be collected by

filtration. The filtrate can be extracted with ethyl acetate to recover any dissolved product.

Purification: The crude solid product can be purified by recrystallization from a suitable

solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure 4-Chloro-2,6-
difluorobenzamide as a white solid.

Step 1: Acyl Chloride Formation

Step 2: Amidation

4-Chloro-2,6-difluorobenzoic Acid SOCl₂, cat. DMF Reflux (80 °C, 2-3h) Rotary Evaporation Crude 4-Chloro-2,6-
difluorobenzoyl chloride

Stir (0 °C to RT, 1-2h)Conc. NH₄OH (aq) Extraction / Filtration Recrystallization Pure 4-Chloro-2,6-
difluorobenzamide
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Caption: Synthetic workflow for 4-Chloro-2,6-difluorobenzamide.

Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized

compound. The following data are predicted based on the known effects of the substituents on

a benzamide core.

Table 2: Predicted NMR and MS Data for 4-Chloro-2,6-difluorobenzamide
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Technique Parameter
Predicted Value and
Interpretation

¹H NMR Chemical Shift (δ)

~7.1-7.3 ppm: Aromatic

protons (2H), appearing as a

doublet or triplet due to

coupling with the adjacent

fluorine atoms. ~7.5-8.0 ppm:

Amide protons (-NH₂), broad

singlet, exchangeable with

D₂O. The exact shift is

concentration and solvent-

dependent.[9][10]

¹³C NMR Chemical Shift (δ)

~160-165 ppm (dd): Carbonyl

carbon (C=O). ~158-162 ppm

(dd, ¹JCF ≈ 250 Hz): C2 and

C6, the carbons directly

bonded to fluorine, will show a

large one-bond coupling

constant. ~110-140 ppm: C1,

C3, C4, C5 aromatic carbons.

The signals for C3 and C5 will

be equivalent. Carbon-fluorine

coupling (²JCF, ³JCF) will be

observable.[11][12]

¹⁹F NMR Chemical Shift (δ)

A single resonance is expected

as the two fluorine atoms are

chemically equivalent. The

shift would likely fall in the

typical range for aryl fluorides.

Mass Spec. (EI) m/z 191/193 (M⁺): Molecular ion

peak showing a characteristic

~3:1 intensity ratio due to the

presence of one chlorine atom

(³⁵Cl/³⁷Cl isotopes). 175/177:
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Loss of NH₂. 141: Loss of

C(O)NH₂.[13]

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Vibration Type Interpretation

3400-3100 N-H Stretch

Two bands (asymmetric and

symmetric stretching)

characteristic of a primary

amide.

~1680-1650 C=O Stretch (Amide I)
Strong absorption, typical for

an aromatic amide carbonyl.

~1620-1580 N-H Bend (Amide II) Medium to strong absorption.

~1300-1100 C-F Stretch

Strong, characteristic

absorption for aryl-fluorine

bonds.

~800-600 C-Cl Stretch Medium to strong absorption.

Applications in Medicinal Chemistry and Drug
Development
The 4-chloro-2,6-difluorobenzamide scaffold is a privileged motif in modern drug discovery.

The specific arrangement of its halogen substituents provides a powerful tool for medicinal

chemists to fine-tune the properties of lead compounds.[14][15]

Metabolic Blocking: The fluorine atoms at the 2- and 6-positions can sterically and

electronically shield the amide bond from enzymatic hydrolysis, potentially increasing the

metabolic stability and in vivo half-life of drug candidates.[1]

Modulation of Physicochemical Properties: The highly electronegative fluorine atoms and the

chlorine atom influence the molecule's lipophilicity and pKa. This allows for the optimization

of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as

membrane permeability and solubility.[2]
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Bioisosteric Replacement: The 2,6-difluoro-substituted phenyl ring is often used as a

bioisostere for other chemical groups to improve potency and selectivity.

Scaffold for Bioactive Molecules: The parent 2,6-difluorobenzamide structure is a key

component in various bioactive compounds, including insecticides and antibacterial agents

that target the FtsZ protein.[6][16] The addition of the 4-chloro substituent offers an additional

vector for modification or for engaging in specific binding interactions within a target protein.

Caption: Relationship between structure, properties, and applications.

Safety and Handling
4-Chloro-2,6-difluorobenzamide should be handled in accordance with standard laboratory

safety procedures. Based on data for analogous compounds like 2,6-difluorobenzamide, it is

classified as an irritant.[4][17]

Hazard Classification: May cause skin, eye, and respiratory irritation. Harmful if swallowed or

inhaled.[4]

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical

safety goggles, gloves, and a lab coat. Use in a well-ventilated area or under a chemical

fume hood.

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from

incompatible substances.

Disposal: Dispose of contents and container in accordance with local, regional, national, and

international regulations.

Conclusion
4-Chloro-2,6-difluorobenzamide is a highly functionalized building block with significant

potential in drug discovery and development. Its distinct physicochemical properties, conferred

by the specific halogenation pattern, make it an attractive starting point for the synthesis of

novel therapeutic agents with optimized metabolic stability and biological activity. The synthetic

and analytical protocols detailed in this guide provide researchers with the necessary

foundation to confidently incorporate this valuable intermediate into their research programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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